2-Chloro-N-(2,6-dichlorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,6-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAFLRAOEDDMCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189962 |

Source

|

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3644-56-2 |

Source

|

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-dichlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(2,6-dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-N-(2,6-dichlorophenyl)acetamide, a chlorinated acetamide derivative of interest in various chemical and pharmaceutical research domains. While it is structurally related to other well-studied compounds, this guide focuses specifically on the unique characteristics of the title compound. This document details its chemical identity, fundamental physicochemical parameters, and outlines the standard methodologies for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery, chemical synthesis, and analytical development, providing a solid foundation for further research and application.

Introduction

This compound belongs to the class of chloroacetamide compounds, which are recognized for their diverse biological activities and applications as intermediates in organic synthesis. The presence of a dichlorinated phenyl ring and a reactive chloroacetyl group imparts specific chemical properties that are of interest for the development of novel molecules. Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in research and development, including reaction optimization, formulation development, and analytical method design. This guide aims to consolidate the available technical information on this compound, providing a detailed examination of its properties and the experimental basis for their determination.

Chemical Identity and Structure

The unique arrangement of chlorine atoms on the phenyl ring and the chloroacetamide moiety defines the reactivity and physical properties of the molecule.

IUPAC Name: this compound

CAS Number: 3644-56-2

Molecular Formula: C₈H₆Cl₃NO

Molecular Weight: 238.49 g/mol

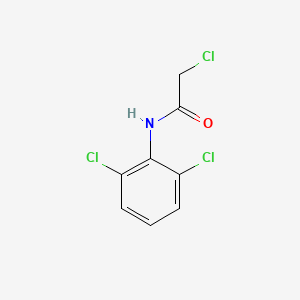

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, from chemical reactions to biological environments. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Physical Form | White to Yellow Solid | |

| Melting Point | 176-179 °C | |

| Boiling Point | 376.2 °C at 760 mmHg | |

| Density | 1.511 g/cm³ | |

| Solubility | Data not available | |

| pKa | Data not available |

Expert Insight: The high melting and boiling points suggest strong intermolecular forces within the crystal lattice, likely influenced by the polar amide group and the halogen atoms. The lack of publicly available experimental solubility and pKa data highlights a critical knowledge gap for this compound. In silico prediction tools can provide initial estimates, but experimental determination is essential for accurate application in areas like formulation and pharmacology.

Synthesis and Characterization

The synthesis of this compound typically follows a standard amidation protocol.

General Synthesis Pathway

The most common method for the synthesis of N-aryl acetamides is the acylation of an aniline derivative with an acyl chloride. In this case, 2,6-dichloroaniline is reacted with chloroacetyl chloride.[1]

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis

The following is a representative, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

2,6-Dichloroaniline

-

Chloroacetyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dichloroaniline (1.0 eq) and a tertiary amine base (1.1 eq) in an anhydrous aprotic solvent.

-

Rationale: The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The tertiary amine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

-

Rationale: The dropwise addition at low temperature helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,6-dichloroaniline) is no longer visible.

-

Rationale: TLC is a crucial in-process control to ensure the reaction has gone to completion, preventing unnecessary extensions of reaction time or premature work-up.

-

-

Work-up: Quench the reaction by adding 1M HCl solution to neutralize any remaining base. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The acidic wash removes the tertiary amine hydrochloride salt. The bicarbonate wash removes any unreacted chloroacetyl chloride (as the corresponding carboxylic acid) and neutralizes any residual acid. The brine wash removes the bulk of the water from the organic layer.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield the pure this compound.

-

Rationale: Recrystallization is a standard purification technique for solid compounds, which removes impurities based on differences in solubility.

-

Analytical Characterization

Due to the lack of publicly available experimental spectral data for this compound, this section outlines the expected outcomes from standard analytical techniques based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the chloroacetyl methylene group (CH₂Cl), a singlet for the amide proton (NH), and a multiplet pattern for the three aromatic protons on the dichlorophenyl ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the amide group.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the amide, the methylene carbon of the chloroacetyl group, and the six carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching vibration around 3250-3350 cm⁻¹

-

C=O (amide I) stretching vibration around 1660-1680 cm⁻¹

-

N-H bending (amide II) vibration around 1520-1550 cm⁻¹

-

C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 238.49 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing three chlorine atoms. Fragmentation patterns would likely involve the loss of the chloroacetyl group or cleavage of the amide bond.

Caption: Experimental workflow for synthesis and characterization.

Stability and Storage

Conclusion

This technical guide has consolidated the available information on the physicochemical properties, synthesis, and characterization of this compound. While fundamental data such as melting point, boiling point, and density are documented, a notable gap exists in the experimental data for solubility, pKa, and detailed spectral analyses. The provided synthesis protocol offers a robust starting point for its preparation. For researchers and drug development professionals, the information contained herein serves as a foundational resource, while also highlighting the need for further experimental investigation to fully elucidate the properties of this compound and unlock its potential in various scientific applications.

References

- Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.

-

PubChem. (n.d.). 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

-

PrepChem. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

- Katke, S.A., Ambhore, J.P., & Shirodkar, P.Y. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.

Sources

An In-Depth Technical Guide to 2-Chloro-N-(2,6-dichlorophenyl)acetamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-dichlorophenyl)acetamide (CAS No. 3644-56-2), a key chemical intermediate. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. It consolidates essential data, including molecular identifiers, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and critical safety and handling procedures. The guide emphasizes the compound's role as a versatile building block, particularly in the synthesis of pharmacologically active molecules. By presenting structured data and validated methodologies, this whitepaper serves as an authoritative resource for laboratory applications and process development involving this important chloroacetamide derivative.

Molecular Identification and Chemical Structure

Accurate identification is the foundation of all chemical research and development. This compound is a tri-chlorinated aromatic amide. Its unique structure, featuring a reactive chloroacetyl group and a sterically hindered dichlorophenyl moiety, makes it a valuable precursor in organic synthesis.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | Echemi[1] |

| CAS Number | 3644-56-2 | Echemi[1] |

| EC Number | 222-874-4 | Echemi[1] |

| Molecular Formula | C₈H₆Cl₃NO | (Calculated) |

| Molecular Weight | 238.50 g/mol | (Calculated) |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl | (Generated) |

| InChIKey | SBPKKQWDUHATUS-UHFFFAOYSA-N | (Generated) |

Diagram 1: 2D Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physical properties of a compound is critical for its handling, purification, and application in reactions. The data available for this compound is summarized below.

Table 2: Physicochemical Data

| Property | Value | Unit | Source |

| Melting Point | 176-179 | °C | Echemi[1] |

| Boiling Point | 376.2 | °C (at 760 mmHg) | Echemi[1] |

| Density | 1.511 | g/cm³ | Echemi[1] |

| Flash Point | 181.3 | °C | Echemi[1] |

| Solubility | No data available | - | Echemi[1] |

Note: As with many chloro-aromatic compounds, low aqueous solubility is expected.

Synthesis and Mechanistic Rationale

This compound is most commonly synthesized via a nucleophilic acyl substitution reaction. This standard laboratory procedure involves the acylation of 2,6-dichloroaniline with chloroacetyl chloride.

Mechanistic Insight

The reaction proceeds through the nucleophilic attack of the nitrogen atom of the 2,6-dichloroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The steric hindrance from the two ortho-chlorine atoms on the aniline ring can decrease the nucleophilicity of the amine, often necessitating the use of a non-nucleophilic base and slightly elevated temperatures to drive the reaction to completion. The base, typically triethylamine or pyridine, serves as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting aniline and allowing the reaction to proceed.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Materials:

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous dichloromethane (DCM) or Toluene as solvent[4]

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. The formation of triethylamine hydrochloride precipitate is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. This sequence removes unreacted amine, acidic impurities, and residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound as a solid.

Diagram 2: Synthesis and Purification Workflow

Caption: General laboratory workflow for the synthesis of the title compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature—an amide linkage and a reactive alkyl chloride—makes it a versatile building block.

-

Precursor for Heterocyclic Synthesis: The chloroacetyl group is an excellent electrophile for intramolecular cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Intermediate for Pharmaceutical Analogs: It serves as a key starting material in the synthesis of more complex molecules. For instance, it is a reactant in the synthesis of Mioflazine, a nucleoside transport inhibitor.[5] Its structure is also related to impurities found in the synthesis of widely used drugs like Diclofenac, making it an important analytical standard for quality control in pharmaceutical manufacturing.[6]

-

Building Block for Agrochemicals: Chloroacetamide derivatives are a well-known class of herbicides.[7] The structural motif present in this compound is relevant to the design and synthesis of new agrochemical candidates.

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety protocols must be strictly followed. The available safety data sheet (SDS) indicates that comprehensive GHS classification and toxicity data are limited.[1] However, based on its chemical class and available information, the following precautions are mandated.

Table 3: Hazard and Safety Information

| Category | Recommendation | Source |

| GHS Classification | Data not available. Assumed to be harmful if swallowed, and a skin/eye irritant based on related compounds.[8] | Echemi[1] |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | Echemi[1] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes. | Echemi[1] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | Echemi[1] |

| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | Echemi[1] |

| First Aid (Skin Contact) | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists. | Echemi[1] |

| First Aid (Eye Contact) | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | Echemi[1] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. | Echemi[1] |

Conclusion

This compound is a chemical intermediate of significant value in synthetic organic chemistry. Its well-defined structure and reactive functional groups provide a reliable platform for the synthesis of diverse and complex target molecules in the pharmaceutical and agrochemical sectors. This guide has provided the core identifiers, physicochemical properties, a robust synthesis protocol, and essential safety guidelines to support its effective and safe use in research and development environments. Adherence to the described protocols and safety measures is paramount for successful and safe laboratory operations.

References

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information.

-

CymitQuimica. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

-

SIELC Technologies. This compound. (2018-05-16).

-

Echemi. This compound Safety Data Sheets.

-

Benchchem. N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 560075-65-2.

-

ChemicalBook. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis.

-

Chemsrc. 2,6-Dichloroaniline | CAS#:608-31-1.

-

Pharmaffiliates. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS No : 1131-01-7.

-

Wikipedia. Mioflazine.

-

PubChem. 2-(2,6-Dichlorophenyl)acetamide. National Center for Biotechnology Information.

-

NIST. 2-Chloro-2',6'-acetoxylidide. National Institute of Standards and Technology.

-

Google Patents. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid.

-

Thermo Fisher Scientific. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98%.

-

Google Patents. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.

-

Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol.2(7), 148-156.

-

Google Patents. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

-

Chemsrc. 1-(2,6-Dichlorophenyl)-2-indolinone | CAS#:15362-40-0.

-

LookChem. Cas 608-31-1,2,6-Dichloroaniline.

Sources

- 1. echemi.com [echemi.com]

- 2. 2,6-Dichloroaniline | CAS#:608-31-1 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]

- 5. Mioflazine - Wikipedia [en.wikipedia.org]

- 6. N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 560075-65-2 | Benchchem [benchchem.com]

- 7. ijpsr.info [ijpsr.info]

- 8. 2-(2,6-Dichlorophenyl)acetamide | C8H7Cl2NO | CID 3422379 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 15308-01-7): Synthesis, Analysis, and Profile as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Intermediate in NSAID Synthesis

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, identified by the CAS number 15308-01-7, is a chlorinated acetamide derivative of significant interest within the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it holds a critical position as a key intermediate and a process-related impurity in the synthesis of Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[1] The presence and purity of this intermediate are paramount to the safety and efficacy of the final drug product, making a thorough understanding of its chemical properties, synthesis, and analytical control essential for drug development and quality assurance professionals.

This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, moving beyond a simple data sheet to offer insights into its synthetic context, analytical methodologies, and toxicological considerations. By understanding the lifecycle of this compound, from its formation to its detection, researchers and manufacturers can ensure the quality and safety of Diclofenac formulations.

Physicochemical Properties: A Snapshot for the Bench

The fundamental physical and chemical characteristics of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide are summarized below, providing essential data for laboratory handling, reaction planning, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 15308-01-7 | [2] |

| IUPAC Name | 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | [2] |

| Synonyms | 2,2′,6′-Trichloro-N-phenylacetanilide, N-(Chloroacetyl)-2,6-dichlorodiphenylamine, Diclofenac Impurity F | [3][4] |

| Molecular Formula | C₁₄H₁₀Cl₃NO | [2] |

| Molecular Weight | 314.59 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 143-145 °C | [3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and ethyl acetate. | [3] |

| Storage | Store in a cool, dry place under an inert atmosphere. Recommended storage at 2-8°C for long-term stability. | [3] |

Synthesis and Reactivity: The Genesis of a Diclofenac Precursor

The primary relevance of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide stems from its role as a direct precursor to a key cyclized intermediate in one of the common industrial syntheses of Diclofenac. Its formation and subsequent reaction are critical steps that influence the yield and purity of the final API.

The Acylation Pathway

The synthesis begins with the N-acylation of N-phenyl-2,6-dichloroaniline with chloroacetyl chloride. This reaction, typically carried out in an appropriate solvent, yields 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. The causality behind this choice of reactants lies in the need to introduce a two-carbon chain with a reactive leaving group (the chloroacetyl moiety) onto the secondary amine, setting the stage for the subsequent intramolecular cyclization.

The subsequent step involves a Friedel-Crafts-type intramolecular cyclization of the chloroacetamide intermediate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and leads to the formation of 1-(2,6-dichlorophenyl)indolin-2-one. This cyclized product is then hydrolyzed under basic conditions to open the lactam ring and yield Diclofenac.

The entire process, from starting materials to the final API, underscores the importance of controlling the formation and purity of the 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide intermediate. Any unreacted intermediate or side-products from this stage can carry through to the final product, necessitating stringent analytical controls.

Toxicological Profile and Biological Activity Insights

As a process-related impurity in a widely used drug, the toxicological profile of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is of high importance. While direct and comprehensive toxicological studies on this specific compound are not extensively published, GHS classification indicates that it is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[2]

Interestingly, research on structurally related chloro-N-phenylacetamide derivatives offers valuable insights into potential biological activities. Studies have shown that some chloroacetamides possess antifungal and antibacterial properties.[5][6][7] For instance, 2-chloro-N-phenylacetamide has demonstrated fungicidal and antibiofilm activity against fluconazole-resistant Candida species.[5][6] Furthermore, some N-substituted chloroacetamide derivatives have been investigated for their potential as anticancer agents, showing antiproliferative effects on various cancer cell lines.[8]

One report suggests that a related compound acts as an acetylcholinesterase inhibitor, a mechanism of action associated with certain insecticides and therapeutic agents for neurological disorders.[9][10] The inhibition of acetylcholinesterase leads to an accumulation of the neurotransmitter acetylcholine, which can result in a range of physiological effects.[11] While these activities have not been confirmed for the Diclofenac impurity itself, they highlight the potential for biological activity and underscore the necessity of controlling its levels in the final drug product to prevent unintended pharmacological or toxicological effects.

Analytical Methodologies for Quality Control

Ensuring that the levels of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide are below acceptable limits in Diclofenac API and finished drug products is a critical quality control measure. The standard analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often in a reverse-phase mode.

The causality behind the preference for HPLC lies in its ability to separate the non-polar API (Diclofenac) from its structurally similar and often co-eluting impurities with high resolution and sensitivity. A validated, stability-indicating HPLC method is essential for accurately quantifying this and other related substances.

Experimental Protocol: HPLC Analysis of Diclofenac and Impurity F

The following protocol is a representative example of an HPLC method that can be adapted and validated for the quantification of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (Impurity F) in Diclofenac sodium raw material.

1. Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: Octadecylsilane (C18) bonded silica, e.g., 100 mm x 2.0 mm, 1.9 µm particle size.[12]

-

Mobile Phase A: Acetonitrile.[12]

-

Mobile Phase B: Ammonium acetate solution (e.g., pH adjusted to 5.1-5.5 with acetic acid).[12]

-

Gradient Elution: A gradient program should be developed to ensure the separation of all relevant impurities from the main Diclofenac peak. An example gradient could be a time-programmed change in the ratio of Mobile Phase A to Mobile Phase B.[12]

-

Flow Rate: Approximately 1.0 mL/min.[1]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Injection Volume: 10-20 µL.

3. Preparation of Solutions:

-

Standard Solution: Prepare a standard solution of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide certified reference material (CRM) in a suitable diluent (e.g., 50% acetonitrile in water).

-

Test Solution: Accurately weigh and dissolve the Diclofenac sodium sample in the diluent to a known concentration.[12]

-

System Suitability Solution: A solution containing Diclofenac sodium and known impurities, including the target compound, to verify the performance of the chromatographic system.

4. Analysis and Calculation:

-

Inject the solutions into the chromatograph and record the chromatograms.

-

Identify the peaks based on their retention times relative to the standard.

-

Calculate the concentration of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide in the sample by comparing its peak area to that of the standard, using an appropriate calculation method (e.g., external standard).

This protocol must be fully validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), to be considered a self-validating system for quality control.[13]

Sources

- 1. brieflands.com [brieflands.com]

- 2. 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | C14H10Cl3NO | CID 84868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Diclofenac Impurity F Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 5. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.info [ijpsr.info]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inactivation of acetylcholinesterase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN110687229A - A kind of analysis method of related substances in diclofenac sodium raw material and preparation thereof - Google Patents [patents.google.com]

- 13. thepharmajournal.com [thepharmajournal.com]

Molecular structure and conformation of N-arylacetamides

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-Arylacetamides for Drug Development Professionals

Foreword

The N-arylacetamide scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs. The therapeutic efficacy of these molecules is not merely a function of their chemical composition but is critically dependent on their three-dimensional architecture. The subtle interplay of steric and electronic effects governs the conformational landscape of N-arylacetamides, directly influencing their interaction with biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the molecular structure and conformation of N-arylacetamides. We will delve into the synthetic methodologies, advanced analytical techniques for structural elucidation, and the pivotal role of computational modeling in predicting and understanding their conformational behavior. Our focus will be on providing not just protocols, but the rationale behind them, empowering you to make informed decisions in your drug discovery endeavors.

The Conformational Imperative of N-Arylacetamides in Biological Systems

The biological activity of a drug molecule is intrinsically linked to its ability to adopt a specific conformation that is complementary to the binding site of its target protein. For N-arylacetamides, the key conformational parameters are the torsional angles around the N-C(aryl) and N-C(acetyl) bonds. These rotations define the relative orientation of the aryl ring and the acetamide group, which in turn dictates the overall shape of the molecule and its electrostatic potential surface.

The amide bond itself introduces a significant conformational constraint. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond has partial double bond character, resulting in a planar amide group. This planarity leads to the possibility of cis and trans isomers. In N-arylacetamides, the trans conformation is overwhelmingly favored due to severe steric hindrance in the cis form.

Diagram: Cis-Trans Isomerism in N-Arylacetamides

Caption: Energetic favorability of the trans conformation in N-arylacetamides.

Understanding and controlling the dihedral angle between the aryl ring and the amide plane is a critical aspect of rational drug design, as it directly impacts binding affinity and selectivity.

Synthesis of N-Arylacetamides: A Practical Protocol

The most common and straightforward method for the synthesis of N-arylacetamides is the acylation of anilines.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)acetamide

This protocol details the synthesis of a representative N-arylacetamide.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Deionized water

-

Ethanol (for recrystallization)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Buchner funnel and filter paper

Methodology:

-

In a 250 mL round-bottom flask, dissolve p-anisidine (10.0 g, 81.2 mmol) in glacial acetic acid (50 mL).

-

To the stirred solution, slowly add acetic anhydride (9.1 mL, 97.4 mmol).

-

Attach a condenser and heat the reaction mixture to a gentle reflux for 30 minutes.

-

Allow the mixture to cool to room temperature, then pour it into a beaker containing 200 mL of ice-cold water.

-

Neutralize the excess acetic acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water (3 x 50 mL).

-

Recrystallize the crude product from a minimal amount of hot ethanol.

-

Dry the purified crystals in a vacuum oven at 60 °C.

-

Determine the yield and melting point of the product.

Expertise & Experience: The use of glacial acetic acid as a solvent not only dissolves the starting material but also acts as a catalyst by protonating the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity. The neutralization step is crucial to remove any unreacted acetic acid and acetic anhydride.

A Multi-Technique Approach to Structural and Conformational Elucidation

A comprehensive understanding of the structure and conformation of N-arylacetamides requires the integration of data from various analytical techniques.

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[1] It yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.[1] This technique is invaluable for establishing the preferred conformation in the crystalline phase and serves as a benchmark for validating computational models.[1]

Spectroscopic Methods for Solution-State Analysis

While crystallography provides a static picture, spectroscopic techniques offer insights into the conformational dynamics in solution, which is more biologically relevant.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[2] For N-arylacetamides, the chemical shift of the amide proton (N-H) is sensitive to its local environment and can provide information about hydrogen bonding and solvent interactions.[3] Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximities between protons, which can help to define the preferred solution-state conformation.[4][5]

IR spectroscopy is particularly useful for studying the amide bond. The positions of the amide I (primarily C=O stretching) and amide II (a combination of N-H bending and C-N stretching) bands are sensitive to the conformation and hydrogen-bonding environment of the amide group.[6][7] In general, a more planar, conjugated system will result in a lower frequency for the amide I band.[7]

UV-Vis spectroscopy probes the electronic transitions within a molecule.[8] The extent of conjugation between the aryl ring and the amide group influences the energy of these transitions.[9][10] A more coplanar conformation allows for greater π-electron delocalization, leading to a bathochromic (red) shift in the absorption maximum (λmax).[9]

Computational Chemistry: Predicting and Rationalizing Conformation

Computational methods are indispensable for exploring the conformational landscape of N-arylacetamides and for providing a theoretical framework to interpret experimental data.[11][12]

Conformational Searching and Energy Calculations

Computational techniques such as molecular mechanics and quantum mechanics (specifically Density Functional Theory - DFT) can be used to perform conformational searches and calculate the relative energies of different conformers.[13][14][15] A potential energy surface scan, where the energy of the molecule is calculated as a function of a specific dihedral angle, is a common method for identifying stable conformers and the energy barriers between them.[16][17][18]

Diagram: Workflow for Conformational Analysis

Caption: Integrated workflow for the conformational analysis of N-arylacetamides.

The Influence of Substituents on Conformation

The conformational preferences of N-arylacetamides are highly sensitive to the nature and position of substituents on the aryl ring.

-

Steric Effects: Bulky substituents at the ortho position of the aryl ring will sterically clash with the amide group, forcing it out of the plane of the ring and increasing the dihedral angle.

Diagram: Influence of Ortho-Substituents

Caption: Steric hindrance from ortho-substituents leads to a non-planar conformation.

-

Electronic Effects: The electronic properties of substituents can influence the rotational barrier around the N-C(aryl) bond. Electron-withdrawing groups can increase the double bond character of this bond, favoring a more planar conformation, while electron-donating groups may have the opposite effect.

Data Synthesis and Interpretation: A Comparative Case Study

To illustrate the practical application of these principles, consider the following hypothetical data for two N-arylacetamides.

| Compound | Ortho-Substituent | Dihedral Angle (°) (X-ray) | Dihedral Angle (°) (DFT) | λmax (nm) |

| 1 | -H | 28.5 | 25.1 | 242 |

| 2 | -CH3 | 65.2 | 68.7 | 235 |

Analysis:

-

The presence of the ortho-methyl group in compound 2 leads to a significantly larger dihedral angle in both the solid state (X-ray) and in the gas phase (DFT), confirming the role of steric hindrance.

-

The hypsochromic (blue) shift in the λmax for compound 2 compared to compound 1 is consistent with reduced conjugation between the aryl ring and the amide group due to the increased non-planarity.

Conclusion: A Roadmap for Conformational Control in Drug Design

The conformational analysis of N-arylacetamides is a critical component of modern drug discovery. A synergistic approach that combines organic synthesis, experimental structural elucidation, and computational modeling provides a powerful platform for understanding and predicting the three-dimensional structures of these important molecules. By carefully considering the interplay of steric and electronic factors, medicinal chemists can rationally design N-arylacetamide-based therapeutics with optimized conformational properties for enhanced biological activity.

References

-

Conformational analysis and UV/Vis spectroscopic properties of a rotaxane-based molecular machine in acetonitrile dilute solution: when simulations meet experiments. PubMed. [Link]

-

Conformational analysis. Organic Chemistry 1: An open textbook. [Link]

-

Conformational Analysis of N-Butane in Stereochemistry. Unacademy. [Link]

-

Computational techniques for efficient conformational sampling of proteins. PMC - NIH. [Link]

-

Computational techniques to study protein dynamics and conformations. ResearchGate. [Link]

-

Computational methods for exploring protein conformations. PubMed. [Link]

-

X-ray Crystallography. Chemistry LibreTexts. [Link]

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

-

Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. PubMed Central. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Synthesis of S-allylic sulfinamides by the catalytic nucleophilic allylation of N-sulfinylamines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Computational methods and points for attention in absolute configuration determination. Frontiers. [Link]

-

Computational methods for the structural alignment of molecules. PubMed. [Link]

-

Determination of Structure and Dynamics of Organic Molecules in Solutions by NMR Spectroscopy Techniques. University of Notre Dame. [Link]

-

Conformational analysis by UV spectroscopy: the decisive contribution of environment-induced electronic Stark effects. RSC Publishing. [Link]

-

Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]

-

Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

-

X-ray crystallography. PMC - NIH. [Link]

-

Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. PMC - NIH. [Link]

-

Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. ResearchGate. [Link]

-

14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

1H NMR studies of aqueous N,N-dimethylacetamide solutions. ResearchGate. [Link]

-

Single-conformation infrared spectra of model peptides in the amide I and amide II regions: Experiment-based determination of local mode frequencies and inter-mode coupling. The Journal of Chemical Physics. [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

-

Understanding x-ray crystallography structures. YouTube. [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]

-

4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. [Link]

-

(ENGLISH) NMR APPLICATIONS INORGANIC COMPOUNDS BERRY PSEUDO ROTATION DYNAMICS & MAGIC ANGLE SPINNING. YouTube. [Link]

-

Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. [Link]

Sources

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmr.nd.edu [nmr.nd.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. jackwestin.com [jackwestin.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Computational methods for the structural alignment of molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Computational methods for exploring protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 17. An Understanding of the Conformational Analysis of N-Butane in Stereochemistry [unacademy.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 2-Chloro-N-(2,6-dichlorophenyl)acetamide

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Chloro-N-(2,6-dichlorophenyl)acetamide. This compound is a critical process-related impurity and intermediate in the synthesis of various pharmaceutical compounds. The described method is developed for precision and accuracy, making it suitable for quality control and drug development applications. The protocol herein provides a comprehensive guide, from sample preparation to method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a chlorinated acetamide derivative that is structurally related to several active pharmaceutical ingredients (APIs). Its monitoring and quantification are crucial for ensuring the purity, safety, and efficacy of final drug products. A reliable analytical method is therefore essential for its detection and quantification in various sample matrices.

High-performance liquid chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds. Reversed-phase HPLC, in particular, is well-suited for the analysis of small, non-polar to moderately polar molecules like this compound.[1] This application note presents a detailed protocol for an isocratic RP-HPLC method coupled with UV detection, followed by a comprehensive validation strategy to demonstrate its suitability for its intended purpose.[2]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 15308-01-7 | [3] |

| Molecular Formula | C₁₄H₁₀Cl₃NO | [4] |

| Molecular Weight | 314.59 g/mol | [5] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 176-179 °C | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

Experimental Workflow

The overall analytical workflow is designed to be efficient and reproducible, ensuring data integrity from sample receipt to final report generation.

Caption: Overall workflow for the quantification of this compound.

Materials and Methods

Reagents and Materials

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

0.45 µm nylon syringe filters

Instrumentation

A standard HPLC system equipped with the following components is suitable:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

Chromatography data system (CDS)

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and peak shape. A reversed-phase C18 column is chosen due to its versatility and wide use for small molecules.[7] Acetonitrile is selected as the organic modifier for its favorable UV transparency and elution strength.[8]

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Rationale for Mobile Phase: The acetonitrile/water ratio is optimized to provide a reasonable retention time and good resolution from potential impurities. The addition of phosphoric acid helps to control the pH of the mobile phase, which can improve peak shape and reproducibility for compounds with ionizable groups.[7]

Detailed Protocols

Preparation of Mobile Phase

-

Carefully measure 600 mL of acetonitrile and 400 mL of HPLC grade water into a 1 L glass bottle.

-

Add 1.0 mL of phosphoric acid to the mixture.

-

Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Preparation of Sample Solutions

-

Accurately weigh a sample containing an estimated amount of this compound.

-

Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial before injection.

Method Validation

The developed method must be validated to ensure its suitability for the intended application. The validation will be performed according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[2][9]

Caption: Key parameters for HPLC method validation as per ICH Q2 guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This will be demonstrated by analyzing a blank (mobile phase), a placebo (sample matrix without the analyte), and the analyte spiked into the placebo. The peak for this compound should be well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Procedure: Analyze the prepared working standard solutions (e.g., five concentrations from 1 µg/mL to 100 µg/mL) in triplicate.

-

Acceptance Criteria: Plot the peak area versus concentration and determine the linearity using the least squares method. The correlation coefficient (r²) should be ≥ 0.999.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range will be established based on the linearity studies.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

-

Procedure: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

-

Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

-

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

-

Procedure: Introduce small variations to the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

-

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the final quantified result should not be significantly affected.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| RSD of Peak Areas (n=6) | ≤ 2.0% |

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantification of this compound. The detailed protocol and the comprehensive validation plan, based on ICH Q2(R1) guidelines, ensure that the method is suitable for its intended purpose in a regulated environment. This method can be readily implemented in quality control laboratories for routine analysis and in research and development for process monitoring and impurity profiling.

References

- Vertex AI Search. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.

- RSC Publishing. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters.

- Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.

- Semantic Scholar. (n.d.). Analytical Method Validation as the First Step in Drug Quality Control.

- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.

- Benchchem. (n.d.). N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

- PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.

- PubChem. (n.d.). 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.

- Echemi. (n.d.). This compound Safety Data Sheets.

- ResearchGate. (2018, March 10). Determination of Sodium (2-(2, 6-dichloroanilino) phenyl) Acetic Acid in Human Plasma by Rapid and Sensitive HPLC Method and UV-Spectrophotometry: Its Comparative Evaluation.

- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.

- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.

- Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.

- LCGC. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?.

- Toronto Research Chemicals. (n.d.). 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.

Sources

- 1. pharmasalmanac.com [pharmasalmanac.com]

- 2. fda.gov [fda.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | C14H10Cl3NO | CID 84868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 560075-65-2 | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: A Robust GC-MS Method for the Identification and Quantification of Acetamide Impurities

Abstract

Acetamide, a compound with wide-ranging industrial and pharmaceutical applications, requires stringent purity control to ensure safety and efficacy in its end-use, particularly in drug development.[1][2] This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive analysis of potential impurities in acetamide. As acetamide is a polar compound, this guide addresses the specific challenges associated with its chromatographic analysis and provides a robust protocol for researchers, scientists, and drug development professionals. The methodology herein is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

Introduction: The Criticality of Purity in Acetamide

Acetamide (CH₃CONH₂) serves as a versatile solvent, plasticizer, and an intermediate in organic synthesis.[2] Its presence in pharmaceutical manufacturing, either as a starting material, intermediate, or even a degradation product, necessitates a thorough understanding and control of its impurity profile.[1] Impurities can arise from various stages, including synthesis, degradation, and storage, and may include unreacted starting materials, by-products, or degradation products.[1] Some impurities may be benign, while others could be reactive or toxic, potentially impacting the safety and stability of the final drug product.[6] Acetamide itself has been identified as a potential genotoxic impurity in some processes, highlighting the need for sensitive analytical methods to control its levels.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[8][9] Its high sensitivity and the structural information provided by mass spectrometry make it an ideal tool for this application.[10] This document provides a comprehensive guide to developing and validating a GC-MS method for acetamide impurity analysis, with a focus on the rationale behind key experimental choices.

Potential Impurities in Acetamide

A thorough understanding of the synthetic route and potential degradation pathways of acetamide is crucial for identifying potential impurities. Common impurities can be categorized as:

-

Process-Related Impurities: These are substances that are part of the manufacturing process.

-

Starting Materials: Unreacted acetic acid and ammonia.

-

By-products: Formed during the synthesis, such as diacetamide or other condensation products.

-

Reagents and Solvents: Residual solvents used during synthesis and purification, such as acetone, benzene, or ethyl acetate.[]

-

-

Degradation Products: These can form during storage or under stress conditions (e.g., heat, light, humidity).

Experimental Workflow: A Validated Approach

The following workflow provides a systematic approach to the GC-MS analysis of acetamide impurities. The causality behind each step is explained to provide a deeper understanding of the methodology.

Caption: Overall workflow for the GC-MS analysis of acetamide impurities.

Materials and Methods

Reagents and Standards

-

Acetamide (Reference Standard, >99.5% purity)

-

Potential impurity reference standards (e.g., acetic acid, diacetamide)

-

High-purity solvent (e.g., Methanol, HPLC grade)

-

Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)[16]

-

Internal Standard (e.g., a compound with similar properties to the analytes but not present in the sample)

Instrumentation

A gas chromatograph coupled with a mass spectrometer is required. The following parameters are a recommended starting point and may require optimization.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |

| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching capabilities for confident identification. |

| GC Column | Polar column (e.g., DB-WAX, CP-Wax 52 CB)[17], 30 m x 0.25 mm ID, 0.25 µm film thickness | Acetamide and many of its potential impurities are polar. A polar stationary phase, such as polyethylene glycol (PEG), is essential for good peak shape and resolution of these analytes.[18][19][20] |

| Injector | Split/Splitless | Allows for a wide range of sample concentrations to be analyzed. A split injection is typically used to avoid column overload. |

| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) | Inert carrier gas that provides good chromatographic efficiency. |

Sample and Standard Preparation Protocol

Rationale: Proper sample and standard preparation are critical for accurate and reproducible results. The goal is to dissolve the sample in a suitable solvent at a concentration appropriate for GC-MS analysis.

Step-by-Step Protocol:

-

Stock Standard Preparation (1000 µg/mL):

-

Accurately weigh approximately 10 mg of each reference standard (acetamide and potential impurities) into separate 10 mL volumetric flasks.

-

Dissolve and dilute to the mark with the chosen solvent (e.g., methanol).

-

-

Working Standard Preparation (e.g., 10 µg/mL):

-

Prepare a series of dilutions from the stock standards to create calibration standards covering the expected concentration range of impurities.

-

-

Sample Preparation (e.g., 10 mg/mL):

-

Accurately weigh approximately 100 mg of the acetamide sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent.

-

-

Internal Standard Spiking (Optional but Recommended):

-

Spike all standards and samples with a consistent concentration of the internal standard. This helps to correct for variations in injection volume and instrument response.

-

Note on Derivatization: For highly polar impurities like acetic acid, derivatization may be necessary to improve volatility and chromatographic performance.[21][22][23] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common technique.[16]

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without causing thermal degradation of the analytes. |

| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min) | A temperature program is used to separate compounds with a range of boiling points. The initial hold allows for the elution of highly volatile components, while the ramp separates less volatile impurities. |

| Transfer Line Temperature | 230 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |

| Ion Source Temperature | 230 °C | Optimizes the ionization process. |

| Quadrupole Temperature | 150 °C | Maintains a stable mass-to-charge ratio analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation. |

| Mass Scan Range | m/z 35 - 350 | A wide scan range is used to detect a broad range of potential impurities. |

Results and Discussion: Interpreting the Data

Chromatographic Separation

The developed GC method should provide good separation of acetamide from its potential impurities. The use of a polar column is key to achieving symmetrical peak shapes for polar analytes.

Mass Spectral Identification

The mass spectrometer provides a unique "fingerprint" for each compound in the form of a mass spectrum. The identification of impurities is typically a two-step process:

-

Library Search: The acquired mass spectrum of an unknown peak is compared against a commercial mass spectral library (e.g., NIST). A high match factor suggests a probable identification.

-

Confirmation with Reference Standards: The retention time and mass spectrum of the suspected impurity are compared with those of a pure reference standard analyzed under the same conditions. This provides definitive identification.

Acetamide Fragmentation: The mass spectrum of acetamide is characterized by a molecular ion peak (M⁺) at m/z 59. Key fragment ions include those at m/z 44 (loss of a methyl group) and m/z 43 (acetyl cation).

Caption: Proposed fragmentation pathway of acetamide in EI-MS.

Quantification of Impurities

The concentration of each identified impurity can be determined using a calibration curve constructed from the analysis of the working standards. The peak area of the impurity is plotted against its concentration. The concentration of the impurity in the sample can then be calculated from its peak area and the calibration curve.

Table 1: Hypothetical Validation Data

| Parameter | Result | ICH Guideline |

| Linearity (r²) | > 0.995 for all impurities | > 0.99 |

| LOD | < 0.5 ppm | - |

| LOQ | < 1.5 ppm | - |

| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |

| Precision (% RSD) | < 10% | < 15% |

Note: These are example values and will vary depending on the specific impurity and matrix.

Method Validation: Ensuring Trustworthiness

A critical component of any analytical method is its validation to ensure it is fit for its intended purpose.[3][10] The method described herein should be validated according to ICH Q2(R1) guidelines, which include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the good separation of all known impurities from each other and from the main acetamide peak.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship between peak area and concentration should be established over a defined range.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of impurities in acetamide. By understanding the rationale behind the experimental choices, from column selection to method validation, researchers can confidently implement and adapt this method for their specific needs. The combination of chromatographic separation and mass spectrometric detection provides a powerful tool for ensuring the quality and safety of acetamide-containing products, in line with stringent regulatory expectations.

References

-

An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]

-

Rajana, B. P., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Journal of Chromatographic Science, 57(9), 836-843. [Link]

-

(PDF) An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH. (2023). Molecules, 28(20), 7189. [Link]

-

Mass spectra of acetamide. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

GC/MS Identification of Impurities - Medistri SA. (2024). Retrieved February 7, 2026, from [Link]

-

Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). World Journal of Advanced Research and Reviews, 24(03), 1835–1843. [Link]

-

GC Derivatization. (n.d.). Retrieved February 7, 2026, from [Link]

-

Acetamide herbicides and their degradation products in ground water and surface water of the United States, 1993-2003 - USGS Publications Warehouse. (n.d.). Retrieved February 7, 2026, from [Link]

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Retrieved February 7, 2026, from [Link]

-

Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (2006). Retrieved February 7, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved February 7, 2026, from [Link]

-